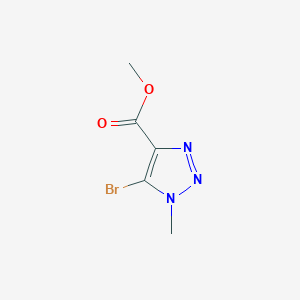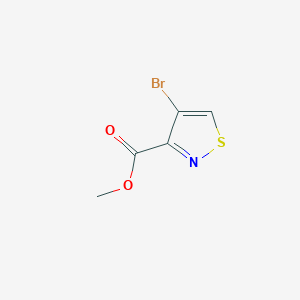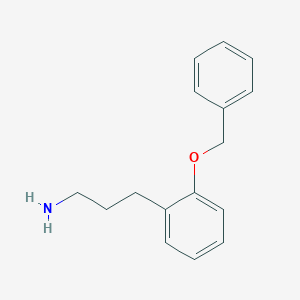
3-(2-Benzyloxy-phenyl)-propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Benzyloxy-phenyl)-propylamine, or 3-BPP, is a synthetic compound that has been studied extensively for its potential uses in scientific research. It has been used in laboratory experiments to study a variety of physiological and biochemical effects, and it has been found to have a variety of advantages and limitations. In
科学研究应用
3-BPP has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various hormones on the cardiovascular system. It has also been used to study the effects of various enzymes on the metabolism of carbohydrates and lipids. Additionally, 3-BPP has been used to study the effects of various toxins on the liver and kidneys.
作用机制
The exact mechanism of action of 3-BPP is not yet known. However, it is believed that 3-BPP binds to certain receptors in the body, which can then cause changes in the biochemical and physiological processes. It is also believed that 3-BPP may act as an inhibitor of certain enzymes, which can then lead to changes in the metabolism of certain compounds.
Biochemical and Physiological Effects
3-BPP has been found to have a variety of biochemical and physiological effects. It has been found to affect the levels of certain hormones and neurotransmitters in the body, as well as the metabolism of certain compounds. Additionally, 3-BPP has been found to have an effect on the cardiovascular system, as well as the central nervous system.
实验室实验的优点和局限性
3-BPP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 3-BPP is that it is a relatively stable compound, which makes it easy to store and use in experiments. Additionally, 3-BPP is relatively non-toxic and has low toxicity levels, which makes it safe to use in experiments. However, 3-BPP is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 3-BPP is not very stable in the presence of light, which can limit its use in experiments that require exposure to light.
未来方向
There are a number of potential future directions for research involving 3-BPP. One potential direction is to further study the biochemical and physiological effects of 3-BPP, in order to better understand its mechanism of action. Additionally, further research could be done to identify potential therapeutic applications of 3-BPP, such as in the treatment of certain diseases. Additionally, further research could be done to develop more efficient methods of synthesizing 3-BPP, in order to make it more accessible for laboratory experiments. Finally, further research could be done to identify potential adverse effects of 3-BPP, in order to ensure its safe use in laboratory experiments and therapeutic applications.
合成方法
3-BPP can be synthesized through a variety of methods. One of the most commonly used methods is the reaction between benzyl chloride and 2-hydroxy-3-phenylpropionic acid. This reaction yields a product that is a mixture of the desired 3-BPP and a byproduct, benzyloxy-2-hydroxy-3-phenylpropionate. This byproduct can be removed through a simple acid-base extraction.
属性
IUPAC Name |
3-(2-phenylmethoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c17-12-6-10-15-9-4-5-11-16(15)18-13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMQBTRNWFFFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)
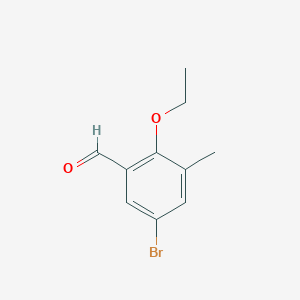



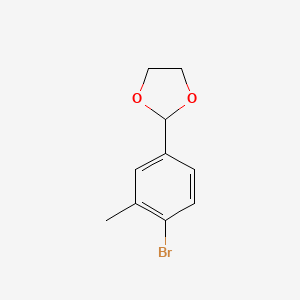


![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)
![1,4-Diaza-spiro[5.5]undecan-3-one](/img/structure/B6358695.png)
![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)
